4-(4-Fluorobenzoyl)oxolan-2-one
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Overview
Description
4-(4-Fluorobenzoyl)oxolan-2-one is an organic compound with the molecular formula C11H9FO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzoyl)oxolan-2-one typically involves the reaction of 4-fluorobenzoyl chloride with oxolan-2-one under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Materials: 4-fluorobenzoyl chloride and oxolan-2-one.
Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine or pyridine, and an inert solvent like dichloromethane.
Procedure: The 4-fluorobenzoyl chloride is added dropwise to a solution of oxolan-2-one and the base in the solvent. The reaction mixture is stirred at room temperature for several hours until completion.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The key steps include:
Scaling Up: Using larger quantities of starting materials and solvents.
Automation: Employing automated systems for the addition of reagents and monitoring of reaction parameters.
Purification: Utilizing industrial-scale purification techniques such as distillation and crystallization to obtain the final product
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzoyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-Fluorobenzoyl)oxolan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzoyl)oxolan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The fluorobenzoyl group enhances its binding affinity and specificity towards certain proteins. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking their activity.
Signal Transduction: It can modulate signaling pathways by interacting with key proteins involved in cellular communication
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzoyl)butyric Acid: Similar structure but with a carboxylic acid group instead of the oxolan-2-one ring.
4-(4-Fluorobenzoyl)piperidine: Contains a piperidine ring instead of oxolan-2-one.
4-(4-Fluorobenzoyl)benzene: Lacks the oxolan-2-one ring, having a simpler aromatic structure
Uniqueness
4-(4-Fluorobenzoyl)oxolan-2-one is unique due to the presence of both the fluorobenzoyl group and the oxolan-2-one ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
81198-14-3 |
---|---|
Molecular Formula |
C11H9FO3 |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
4-(4-fluorobenzoyl)oxolan-2-one |
InChI |
InChI=1S/C11H9FO3/c12-9-3-1-7(2-4-9)11(14)8-5-10(13)15-6-8/h1-4,8H,5-6H2 |
InChI Key |
IAROVFNRIBOQGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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